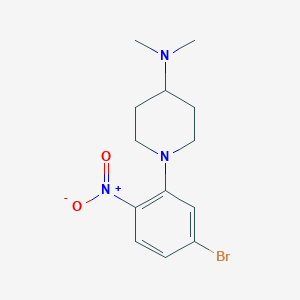![molecular formula C10H7Cl2NO2S2 B1411640 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole CAS No. 2202829-95-4](/img/structure/B1411640.png)
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole
Descripción general
Descripción
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is a synthetic chemical compound that is used in a variety of scientific research applications. Its chemical structure consists of a thiazole ring, a chlorine atom, and a sulfonyl group attached to a methyl group. This compound has been used in biochemical and physiological research, as well as in laboratory experiments, due to its unique properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole has been used in a variety of scientific research applications. It has been used in biochemical and physiological research, as well as in laboratory experiments. This compound has been used to study the effects of different compounds on biochemical and physiological processes. It has also been used to study the effects of different compounds on the activity of enzymes and other proteins.
Mecanismo De Acción
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole acts as a competitive inhibitor of certain enzymes and other proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition can be used to study the effects of different compounds on the activity of these enzymes and proteins.
Biochemical and Physiological Effects
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to affect the activity of certain hormones. It has also been shown to affect the activity of certain neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in high yields. It also has low toxicity, making it safe to use in laboratory experiments. However, it is not very stable and may degrade over time.
Direcciones Futuras
The future directions for 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole are numerous. One potential direction is to explore its use as a drug target for the treatment of various diseases. Other potential directions include exploring its use as a therapeutic agent for the treatment of various conditions, as well as its use in research applications such as drug discovery and development. Additionally, further research is needed to determine its exact mechanism of action and to identify its potential side effects.
Propiedades
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfonylmethyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-13-10(12)16-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWUEQNOZJUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CN=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















